(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium
Description
“(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium” is an organotrifluoroborate salt comprising a tetrabutylammonium cation and a trifluoroboranuide anion substituted with a 4-acetylphenyl group. Organotrifluoroborates are widely recognized for their stability and utility in cross-coupling reactions, catalysis, and as ionic liquids. The tetrabutylammonium counterion enhances solubility in organic solvents, making such salts valuable in synthetic chemistry. The acetyl (-COCH₃) substituent on the phenyl ring is a strong electron-withdrawing group (EWG), which may influence the compound’s electronic properties, reactivity, and stability compared to halogen-substituted analogs.
Properties
IUPAC Name |
(4-acetylphenyl)-trifluoroboranuide;tetrabutylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C8H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6(13)7-2-4-8(5-3-7)9(10,11)12/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTWGMLLLDCCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)C)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43BF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium typically involves the reaction of 4-acetylphenylboronic acid with a trifluoroborane source under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with tetrabutylammonium hydroxide to form the final compound .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroboranuide group can participate in substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium involves its interaction with specific molecular targets and pathways. The trifluoroboranuide group can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzyme activities, alter cellular signaling pathways, and affect the overall biological response.
Comparison with Similar Compounds
Key Observations:
This could enhance thermal stability or alter reactivity in catalytic applications compared to halogenated analogs. The meta-fluoro substituent in may introduce steric hindrance or electronic asymmetry absent in para-substituted analogs.
Molecular Weight :
- The acetyl derivative is estimated to have a higher molar mass (~435–440 g/mol) due to the addition of oxygen and carbon atoms in the acetyl group.
Solubility and Reactivity :
- The bulky acetyl group may reduce solubility in polar solvents compared to smaller halogens. Conversely, its strong EWG nature could improve compatibility with electron-deficient reaction partners.
Limitations of Current Evidence
The provided evidence lacks explicit data on “this compound,” requiring reliance on structural analogs. For example:
- discusses 4-acetylphenyl phosphate’s leaving group ability in enzymatic reactions , but this phosphate ester is chemically distinct from trifluoroboranuide salts.
- and provide foundational data for chloro- and fluoro-substituted analogs but omit critical parameters (e.g., melting points, catalytic efficiency) .
Biological Activity
The compound (4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium , also known as tetrabutylammonium (4-acetylphenyl)trifluoroborate, is a chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : Tetrabutylammonium (4-acetylphenyl)trifluoroborate
- Molecular Formula : CHBFN
- CAS Number : 2514705-36-1
- Physical Form : Solid
- Purity : 95%
Biological Activity Overview
The biological activity of (4-acetylphenyl)trifluoroboranuide is primarily linked to its role as an alkylating agent. Alkylating agents are known for their ability to modify DNA, which can lead to various biological effects, including cytotoxicity and potential therapeutic applications in cancer treatment.
- DNA Interaction : The compound exhibits the ability to interact with DNA, leading to alkylation. This process can disrupt normal cellular functions and trigger apoptosis in cancer cells.
- Antineoplastic Properties : As an alkylating agent, it may demonstrate antitumor activity by inhibiting the proliferation of neoplastic cells.
Comparative Studies on Alkylating Agents
A study published in the Journal of Medicinal Chemistry explored the comparative chemical and biological activities of various alkylating agents, highlighting their effectiveness against different types of neoplasms in animal models. Although specific data on (4-acetylphenyl)trifluoroboranuide was not detailed, it provides a context for understanding its potential efficacy as an antineoplastic agent .
Toxicological Assessments
Research has indicated that many alkylating agents can exhibit significant toxicity. A comprehensive review of the toxicological profiles of similar compounds suggests that careful consideration of dosage and administration routes is crucial for maximizing therapeutic benefits while minimizing adverse effects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
